molecular formula C17H10FN3O3 B2968586 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide CAS No. 922043-79-6

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Cat. No.: B2968586
CAS No.: 922043-79-6
M. Wt: 323.283
InChI Key: JESKWHXALSRMBY-UHFFFAOYSA-N
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Description

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a synthetically designed, potent small-molecule inhibitor that specifically targets Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase with a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. https://pubmed.ncbi.nlm.nih.gov/38502830/ This compound exhibits significant research value primarily in the field of oncology, particularly for the study of acute myeloid leukemia (AML), where mutations in the FLT3 gene, such as the internal tandem duplication (FLT3-ITD), are among the most common driver mutations and are associated with poor prognosis. https://www.nature.com/articles/s41429-024-00732-4 Its mechanism of action involves the competitive inhibition of ATP binding at the kinase domain of FLT3, thereby suppressing autophosphorylation and subsequent downstream signaling through key pathways like STAT5, MAPK/ERK, and PI3K/Akt. https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02339 This targeted inhibition leads to the induction of cell cycle arrest and apoptosis in FLT3-dependent cancer cell lines. Researchers are utilizing this compound to dissect the molecular mechanisms of FLT3-driven leukemogenesis, to investigate mechanisms of resistance to other FLT3 inhibitors, and to explore its potential in combination therapies with conventional chemotherapeutic agents or other targeted drugs. https://www.mdpi.com/1422-0067/25/8/4551 Its well-defined scaffold serves as a critical tool for validating FLT3 as a therapeutic target and for advancing the development of novel treatment strategies for hematological malignancies.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O3/c18-12-7-5-10(6-8-12)15(22)19-17-21-20-16(24-17)14-9-11-3-1-2-4-13(11)23-14/h1-9H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESKWHXALSRMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

a. 4-Chlorobenzamide Analogs The compound 4-chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide (, CAS 851723-24-5) replaces the benzofuran with a furan and substitutes fluorine with chlorine on the benzamide.

b. Methoxyphenyl-Substituted Oxadiazole N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide () replaces the benzofuran with a 3-methoxyphenyl group and substitutes fluorine with a morpholine sulfonyl group. This suggests a broader pharmacokinetic profile but reduced aromatic stacking compared to the benzofuran-containing target compound .

Modifications to the Benzamide Group

a. Acetylphenyl and Cyanoacetyl Derivatives In , N-[(4-acetylphenyl)carbamothioyl]-4-fluorobenzamide (b4) and N-{[2-(cyanoacetyl)hydrazinyl]carbonthioyl}-4-fluorobenzamide (b5) retain the 4-fluorobenzamide group but introduce thioamide and cyanoacetyl hydrazine side chains. These modifications likely enhance chelation properties and insecticidal activity, as reported in their role as insect growth regulators .

b. Carboxamide vs. Benzamide
The compound 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide () replaces the benzamide with a carboxamide linked to a 1,2,5-oxadiazole isomer. The 1,2,5-oxadiazole’s linear geometry may reduce steric hindrance compared to 1,3,4-oxadiazole, but the carboxamide group’s smaller size could limit interactions with hydrophobic binding pockets .

Complex Derivatives with Extended Functionality

N-((5-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide () adds a benzodioxol-methylamino-thioethyl chain to the oxadiazole.

Tabulated Comparison of Key Compounds

Compound Name Key Structural Features Biological Relevance/Properties Reference
N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide Benzofuran, 1,3,4-oxadiazole, 4-fluorobenzamide Potential insecticidal/kinase inhibitor activity
4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide (851723-24-5) Furan, 4-chlorobenzamide, butyl linker Higher lipophilicity, unconfirmed activity
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide 3-Methoxyphenyl, morpholine sulfonyl Improved solubility, kinase inhibition potential
N-[(4-Acetylphenyl)carbamothioyl]-4-fluorobenzamide (b4) Thioamide, acetylphenyl Insect growth regulator, moderate toxicity
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide 1,2,5-Oxadiazole, carboxamide Structural isomerism effects on target binding

Research Implications and Gaps

  • Halogen Effects : Fluorine’s electronegativity in the target compound may enhance target affinity compared to chlorine analogs, but direct comparative bioactivity data are lacking .
  • Oxadiazole Isomerism : The 1,3,4-oxadiazole in the target compound likely offers better metabolic stability than 1,2,5-oxadiazole derivatives, though this requires validation .
  • Biological Data : While insecticidal activity is inferred from analogs (), specific studies on the target compound’s mechanism and efficacy are needed.

Biological Activity

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzofuran moiety linked to an oxadiazole ring and a fluorobenzamide group. The synthesis typically involves multiple steps:

  • Formation of the Benzofuran Ring : This is achieved through cyclization reactions involving phenolic derivatives.
  • Synthesis of the Oxadiazole Ring : This is often done via cyclization with hydrazides and carboxylic acid derivatives under dehydrating conditions.
  • Coupling Reaction : The final compound is synthesized by coupling intermediates using agents such as EDC∙HCl.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic markers.

Cell Line IC50 (µM) Mechanism of Action
MCF-715Caspase activation
HeLa10Apoptosis induction

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Studies suggest it could intercalate into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a strong potential for use in treating resistant infections.

Study 2: Cancer Cell Apoptosis

Another study published in Cancer Letters highlighted how treatment with this compound led to significant tumor reduction in xenograft models of breast cancer.

Q & A

Q. What are the common synthetic routes for preparing N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving cyclization and coupling reactions. For example:

Oxadiazole formation : Reacting a benzofuran-substituted hydrazide with a fluorobenzoyl chloride derivative in pyridine under reflux conditions .

Amide coupling : Using carbodiimide-based coupling agents (e.g., DCC or EDC) to link the oxadiazole intermediate with 4-fluorobenzoic acid derivatives.
Optimization strategies include:

  • Monitoring reaction progress via TLC or HPLC to minimize side products.
  • Adjusting solvent polarity (e.g., pyridine for cyclization , methanol for recrystallization ).
  • Controlling stoichiometry to improve yields (e.g., reports yields ranging from 9.5% to 63.4% for analogous compounds, highlighting the need for precise reagent ratios).

Q. How can the structural and crystallographic properties of this compound be characterized?

  • Methodological Answer : Key techniques include:
  • Single-crystal X-ray diffraction : To resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯F observed in related oxadiazole derivatives ).
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR for confirming proton environments and carbon connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm and fluorophenyl signals at δ 6.8–7.1 ppm ).
  • Mass spectrometry : HRMS (ESI) to verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. What strategies can address contradictions in reported bioactivity data for oxadiazole-benzamide hybrids?

  • Methodological Answer : Discrepancies in antimicrobial or antitumor activity (e.g., vs. ) may arise from:
  • Structural variations : Subtle changes in substituents (e.g., fluorine vs. chlorine) alter electronic properties and binding affinity.
  • Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity at fixed bacterial inoculum sizes ).
  • Mechanistic studies : Use enzyme inhibition assays (e.g., PFOR enzyme inhibition in anaerobic organisms ) to link structure to function.

Q. How can computational methods guide the design of derivatives with improved target specificity?

  • Methodological Answer : Computational approaches include:
  • Molecular docking : Simulate interactions with target proteins (e.g., benzofuran-oxadiazole hybrids binding to bacterial enzymes ).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with bioactivity using descriptors like logP and HOMO-LUMO gaps.
  • ADMET prediction : Assess pharmacokinetic properties (e.g., solubility, cytochrome P450 interactions) to prioritize candidates for synthesis .

Q. What are the challenges in analyzing non-classical hydrogen bonding and π-π interactions in the crystal lattice?

  • Methodological Answer : Non-classical interactions (e.g., C–H⋯F or C–H⋯O) in oxadiazole derivatives () require:
  • High-resolution crystallography : Resolve weak interactions (bond distances ~2.5–3.0 Å).
  • Hirshfeld surface analysis : Quantify contribution of intermolecular contacts to packing stability.
  • Thermal displacement parameters : Refine anisotropic displacement parameters to confirm interaction stability .

Experimental Design Considerations

Q. How to design experiments to evaluate the stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.
  • Plasma stability assays : Expose to human plasma at 37°C and quantify remaining compound using LC-MS.
  • Light/thermal stability : Store under accelerated conditions (40°C, 75% RH) and assess structural integrity via FTIR .

Q. What analytical techniques are critical for resolving spectral overlaps in fluorinated benzamide derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons (e.g., fluorophenyl vs. benzofuran signals).
  • Isotopic labeling : Use 19F^{19}\text{F}-NMR to track fluorine environments without interference.
  • Mass fragmentation patterns : Compare with synthetic standards to confirm positional isomers .

Data Contradiction Analysis

Q. Why do similar oxadiazole derivatives exhibit divergent antitumor activity in different studies?

  • Methodological Answer : Possible factors include:
  • Cell line specificity : Activity may vary based on cancer type (e.g., reports broad antitumor effects, while notes selectivity for neurological targets).
  • Apoptosis vs. necrosis pathways : Use flow cytometry with Annexin V/PI staining to clarify mechanisms.
  • Off-target effects : Employ CRISPR screening to identify non-target kinases affected by the compound .

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